molecular formula C15H20ClNO B5886234 N-(4-chloro-2-methylphenyl)-3-cyclopentylpropanamide

N-(4-chloro-2-methylphenyl)-3-cyclopentylpropanamide

Cat. No.: B5886234
M. Wt: 265.78 g/mol
InChI Key: IVFSXLWGKDSCJY-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-3-cyclopentylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted phenyl ring and a cyclopentyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-3-cyclopentylpropanamide typically involves the reaction of 4-chloro-2-methylaniline with cyclopentylpropanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-3-cyclopentylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-3-cyclopentylpropanamide involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it could inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylphenyl isocyanate
  • 4-Chloro-2-methylphenylamine
  • 4-Chloro-2-methylphenoxyacetic acid

Uniqueness

N-(4-chloro-2-methylphenyl)-3-cyclopentylpropanamide is unique due to its specific structural features, such as the combination of a chloro-substituted phenyl ring and a cyclopentyl group. This unique structure imparts distinct physicochemical properties and biological activities compared to other similar compounds .

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-3-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO/c1-11-10-13(16)7-8-14(11)17-15(18)9-6-12-4-2-3-5-12/h7-8,10,12H,2-6,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFSXLWGKDSCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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